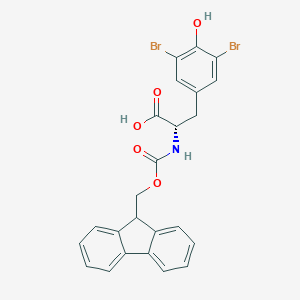

Fmoc-3,5-dibromo-L-tirosina

Descripción general

Descripción

Fmoc-3,5-dibromo-L-tyrosine is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the aromatic ring of tyrosine, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The molecular formula of Fmoc-3,5-dibromo-L-tyrosine is C24H19Br2NO5, and its molecular weight is 561.2 g/mol . This compound is primarily used in peptide synthesis and proteomics studies .

Aplicaciones Científicas De Investigación

Fmoc-3,5-dibromo-L-tyrosine has several scientific research applications:

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis, allowing for the incorporation of brominated tyrosine residues into peptides.

Proteomics Studies: The compound is used in the study of protein interactions and modifications, particularly in the context of brominated tyrosine residues.

Biological Research: It serves as a precursor for the synthesis of bromotyrosine-derived alkaloids, which have antimicrobial, antitumor, and antimalarial activities.

Medical Research: The compound is used to study the effects of brominated tyrosine residues on protein function and signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine followed by Fmoc protection. The bromination of L-tyrosine can be achieved using dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). For the synthesis of 3,5-dibromo-L-tyrosine, L-tyrosine is reacted with 2.2 equivalents of DMSO under these conditions . The resulting 3,5-dibromo-L-tyrosine is then protected with the Fmoc group to yield Fmoc-3,5-dibromo-L-tyrosine .

Industrial Production Methods: Industrial production methods for Fmoc-3,5-dibromo-L-tyrosine are similar to laboratory-scale synthesis but are optimized for larger quantities. The process involves the same bromination and Fmoc protection steps, with adjustments to reaction conditions and purification methods to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-3,5-dibromo-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group of the tyrosine derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted tyrosine derivative.

Deprotection Reactions: The major product is 3,5-dibromo-L-tyrosine after the removal of the Fmoc group.

Mecanismo De Acción

The mechanism of action of Fmoc-3,5-dibromo-L-tyrosine involves its incorporation into peptides and proteins, where the brominated tyrosine residues can affect protein structure and function. The bromine atoms can participate in halogen bonding and other interactions, influencing protein folding, stability, and interactions with other molecules. The Fmoc group serves as a protective group during peptide synthesis, preventing unwanted reactions at the amino group.

Comparación Con Compuestos Similares

3,5-Dibromo-L-tyrosine: This compound lacks the Fmoc protective group and is used in similar applications but without the need for deprotection steps.

Fmoc-L-tyrosine: This compound has the Fmoc protective group but lacks the bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness: Fmoc-3,5-dibromo-L-tyrosine is unique due to the presence of both the Fmoc protective group and the bromine atoms. This combination allows for selective incorporation into peptides and proteins, followed by deprotection to reveal the reactive amino group. The bromine atoms provide additional sites for chemical modification and interactions, making this compound particularly useful in advanced peptide synthesis and proteomics studies.

Actividad Biológica

Fmoc-3,5-dibromo-L-tyrosine is a modified amino acid that plays a significant role in peptide synthesis and biological research. The compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the aromatic ring of L-tyrosine, which can influence various biological activities when incorporated into peptides and proteins. This article explores the biological activity of Fmoc-3,5-dibromo-L-tyrosine, its mechanisms of action, applications in research, and relevant case studies.

Fmoc-3,5-dibromo-L-tyrosine has the following chemical properties:

- Molecular Formula : C24H19Br2NO5

- Molecular Weight : 561.2 g/mol

- CAS Number : 201484-26-6

The biological activity of Fmoc-3,5-dibromo-L-tyrosine primarily arises from its incorporation into peptides. The bromine substituents can affect the conformation, stability, and interactions of peptides with other biomolecules. Key mechanisms include:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing protein folding and stability.

- Chemical Reactivity : The compound undergoes substitution reactions where bromine can be replaced by other functional groups, allowing for the creation of diverse peptide structures.

- Deprotection : The Fmoc group can be removed under mild acidic conditions to reveal a free amino group for further reactions.

Applications in Research

Fmoc-3,5-dibromo-L-tyrosine has several applications in scientific research:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of brominated tyrosine residues into peptides.

- Proteomics Studies : Researchers utilize this compound to investigate protein interactions and modifications related to brominated tyrosine residues.

- Biological Research : It acts as a precursor for synthesizing bromotyrosine-derived alkaloids known for their antimicrobial, antitumor, and antimalarial activities.

- Medical Research : The compound is studied for its effects on protein function and signaling pathways due to the unique properties imparted by bromination.

Comparative Analysis with Similar Compounds

A comparison of Fmoc-3,5-dibromo-L-tyrosine with related compounds highlights its unique features:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| L-Tyrosine | Unmodified amino acid | Precursor for neurotransmitters |

| 3-Bromo-L-Tyrosine | Bromination at position 3 only | Less steric hindrance |

| 5-Bromo-L-Tyrosine | Bromination at position 5 only | Different reactivity profile |

| Fmoc-L-Tyrosine | Fmoc protected L-Tyrosine without bromination | Simpler structure focusing on protection |

| Fmoc-3,5-dibromo-L-Tyrosine | Dual bromination with Fmoc protection | Selective reactivity patterns |

Case Studies

Several studies have investigated the biological activity of Fmoc-3,5-dibromo-L-tyrosine and its derivatives:

- Antimicrobial Activity : A study demonstrated that peptides synthesized using Fmoc-3,5-dibromo-L-tyrosine exhibited enhanced antimicrobial properties compared to their non-brominated counterparts. This was attributed to the increased interaction with bacterial membranes due to halogen bonding .

- Antitumor Effects : Research indicated that certain peptide derivatives containing Fmoc-3,5-dibromo-L-tyrosine showed significant cytotoxicity against cancer cell lines. The mechanism involved disruption of cellular signaling pathways critical for tumor growth .

- Enzyme Inhibition Studies : Investigations have shown that peptides containing this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Propiedades

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462524 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201484-26-6 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.